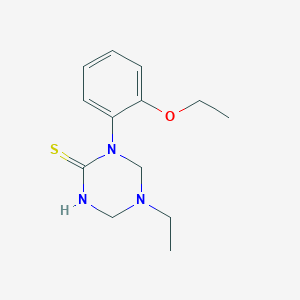

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione, also known as Aloxystrobin, is a fungicide that is widely used in agriculture to control various fungal diseases in crops. Aloxystrobin belongs to the strobilurin class of fungicides, which are known for their broad-spectrum activity and systemic properties.

Mechanism of Action

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione works by inhibiting the mitochondrial respiration of fungal cells, which leads to the disruption of energy production and ultimately cell death. 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione binds to the Qo site of the cytochrome bc1 complex, which is involved in the electron transport chain of the mitochondria. This leads to the inhibition of electron transfer and the production of reactive oxygen species, which are toxic to the fungal cell.

Biochemical and Physiological Effects

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms. 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione can also have an impact on soil microorganisms, which can affect soil health and nutrient cycling. 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to have a low potential for bioaccumulation in the environment.

Advantages and Limitations for Lab Experiments

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione is widely used in laboratory experiments to study fungal biology and to develop new antifungal agents. 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione has several advantages, including its broad-spectrum activity, systemic properties, and low toxicity to mammals. However, 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione can be expensive to produce, and its use can lead to the development of resistance in fungal populations.

Future Directions

There are several future directions for research on 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione. One area of research is the development of new formulations of 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the molecular mechanisms of resistance to 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione, which can help to develop new antifungal agents. Additionally, there is a need for further research on the impact of 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione on soil microorganisms and the environment.

Conclusion

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione is an important fungicide that is widely used in agriculture to control fungal diseases in crops. It has been extensively studied for its antifungal activity and its potential use in treating fungal infections in humans and animals. 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione works by inhibiting the mitochondrial respiration of fungal cells, which leads to the disruption of energy production and ultimately cell death. While 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione has several advantages, including its broad-spectrum activity and low toxicity to mammals, it also has limitations, including its potential for resistance development and its impact on soil microorganisms. Further research is needed to improve the efficacy of 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione and to reduce its environmental impact.

Synthesis Methods

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione can be synthesized by reacting 2-ethoxyaniline with ethyl isocyanate to form 1-(2-ethoxyphenyl)-3-ethylurea, which is then reacted with thioacetic acid to form 1-(2-ethoxyphenyl)-3-ethylthiourea. This compound is then cyclized with triethylorthoformate and hydrochloric acid to form 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione.

Scientific Research Applications

1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been extensively studied for its antifungal activity and its potential use in agriculture. It has been shown to be effective against a wide range of fungal pathogens, including powdery mildew, rust, and leaf spot. 1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione has also been studied for its potential use in treating fungal infections in humans and animals.

properties

Molecular Formula |

C13H19N3OS |

|---|---|

Molecular Weight |

265.38 g/mol |

IUPAC Name |

1-(2-ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C13H19N3OS/c1-3-15-9-14-13(18)16(10-15)11-7-5-6-8-12(11)17-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,18) |

InChI Key |

CADCLDJXCRAWCX-UHFFFAOYSA-N |

SMILES |

CCN1CNC(=S)N(C1)C2=CC=CC=C2OCC |

Canonical SMILES |

CCN1CNC(=S)N(C1)C2=CC=CC=C2OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)

![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)

![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)

![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)

![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)

![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)

![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)

![N-(cyclohexylmethyl)-2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282578.png)

![2-{[1-allyl-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282582.png)

![2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282583.png)

![N-benzyl-2-{[4-(4-chlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282584.png)

![N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282585.png)

![2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282588.png)

![N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)